![molecular formula C14H12O3 B1586664 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 725-05-3](/img/structure/B1586664.png)

4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid

Overview

Description

4’-Methoxy-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the class of biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond . The molecular formula of this compound is C13H12O and it has a molecular weight of 184.2338 .

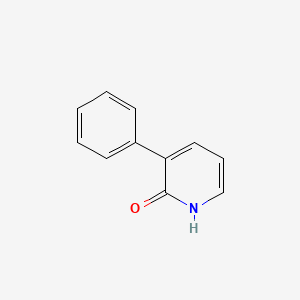

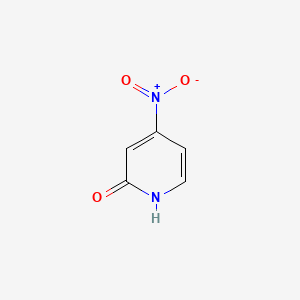

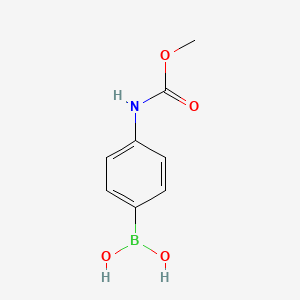

Molecular Structure Analysis

The molecular structure of 4’-Methoxy-[1,1’-biphenyl]-3-carboxylic acid can be viewed using Java or Javascript . The IUPAC Standard InChIKey for this compound is RHDYQUZYHZWTCI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-Methoxy-[1,1’-biphenyl]-3-carboxylic acid include a molecular weight of 184.23 . It is a powder, crystals or chunks form . The melting point is 86-90 °C (lit.) .Scientific Research Applications

Application 1: Construction of Multinuclear Complexes and Covalent Organic Frameworks

- Summary of the Application : Multipodal salicylaldehydes, which include compounds like 4’-Methoxy-[1,1’-biphenyl]-3-carboxylic acid, have attracted much scientific interest as scaffolds for the construction of multinuclear complexes, as well as metal and covalent organic frameworks .

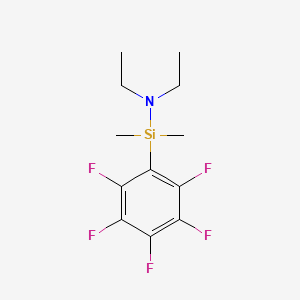

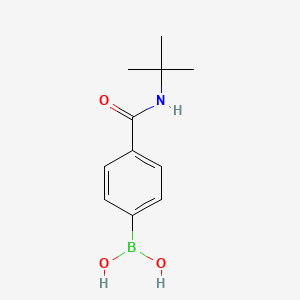

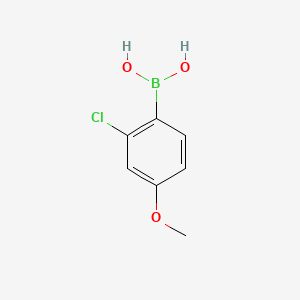

- Methods of Application or Experimental Procedures : The desired product was obtained by Suzuki coupling of tris (4-bromophenyl)amine and 2-methoxy-5- (pinacolboronato)benzaldehyde using the Pd (PPh3)4 as a catalyst and K2CO3 as base in DMF/H2O .

- Results or Outcomes : The structure of the product was confirmed by molecular spectroscopy. The reported approach may be broadened over a variety of multipodal salicylaldehydes .

Application 2: Synthesis of Biphenyl Derivatives

- Summary of the Application : Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs and natural products .

- Methods of Application or Experimental Procedures : The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction .

- Results or Outcomes : Biphenyl derivatives are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs) and building blocks for basic liquid crystals .

Application 3: Synthesis of Biaryl Compounds

- Summary of the Application : Biaryl compounds, which include compounds like 4’-Methoxy-[1,1’-biphenyl]-3-carboxylic acid, are fundamental backbones in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .

- Methods of Application or Experimental Procedures : The synthesis of biaryl compounds involves several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .

- Results or Outcomes : Biaryl compounds are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities .

Application 4: Production of Polychlorinated Biphenyls (PCBs)

- Summary of the Application : Biphenyl is a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .

- Methods of Application or Experimental Procedures : The production of PCBs involves the chlorination of biphenyl .

- Results or Outcomes : PCBs were widely used in various industries before their production was banned due to environmental concerns .

Application 5: Lasing Applications

- Summary of the Application : New candidates of thiophene/phenylene co-oligomer (TPCO) species, which include compounds like 4’-Methoxy-[1,1’-biphenyl]-3-carboxylic acid, were synthesized for lasing applications .

- Methods of Application or Experimental Procedures : The synthesis involved the creation of 5,5′′-bis (4′-methoxy-[1,1’-biphenyl]-4-yl)-2,2′:5′,2′′-terthiophene (BP3T-OMe) and 4′,4′′′-([2,2′:5′,2′′-terthiophene]-5,5′′-diyl)bis(([1,1′-biphenyl]-4-carbonitrile)) (BP3T-CN) .

- Results or Outcomes : Amplified spontaneous emission (ASE) and optically pumped lasing were observed from both of the single crystals based on their well-shaped crystalline cavity and high group refractive index values of 3.7–5.3 for excellent light confinement .

Application 6: Production of Other Organic Compounds

- Summary of the Application : Biphenyl is an intermediate for the production of a host of other organic compounds such as emulsifiers, optical brighteners, crop protection products, and plastics .

- Methods of Application or Experimental Procedures : The production involves the use of biphenyl as a starting material .

- Results or Outcomes : The resulting organic compounds have a wide range of uses in various industries .

Safety And Hazards

properties

IUPAC Name |

3-(4-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-13-7-5-10(6-8-13)11-3-2-4-12(9-11)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDMBLJBLIUXFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361695 | |

| Record name | 4'-Methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid | |

CAS RN |

725-05-3 | |

| Record name | 4'-Methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Methoxy-biphenyl-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.